molecular formula C6H14BrTl B14714715 Bromo(dipropyl)thallane CAS No. 21648-61-3

Bromo(dipropyl)thallane

Cat. No.: B14714715
CAS No.: 21648-61-3
M. Wt: 370.46 g/mol
InChI Key: BGAJATMIXYRELM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(dipropyl)thallane is a chemical compound with the molecular formula C9H19BrTl It is an organothallium compound, which means it contains a carbon-thallium bond Thallium is a heavy metal, and its compounds are known for their toxicity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromo(dipropyl)thallane typically involves the reaction of thallium(I) bromide with dipropylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

TlBr+(C3H7)2MgBrC9H19BrTl+MgBr2\text{TlBr} + \text{(C3H7)2MgBr} \rightarrow \text{C9H19BrTl} + \text{MgBr2} TlBr+(C3H7)2MgBr→C9H19BrTl+MgBr2

The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the toxicity of thallium compounds. the synthesis would generally follow similar principles as laboratory methods, with additional safety and scaling considerations.

Chemical Reactions Analysis

Types of Reactions

Bromo(dipropyl)thallane can undergo various types of chemical reactions, including:

    Oxidation: The thallium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form thallium(I) species.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.

Major Products

    Oxidation: Thallium(III) compounds.

    Reduction: Thallium(I) compounds.

    Substitution: Various organothallium compounds depending on the nucleophile used.

Scientific Research Applications

Bromo(dipropyl)thallane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.

    Biology: Research into the biological effects of thallium compounds often involves this compound due to its reactivity.

    Medicine: While thallium compounds are generally toxic, they are studied for potential therapeutic applications in small, controlled doses.

    Industry: The compound’s unique properties make it useful in specialized industrial processes, although its toxicity limits widespread use.

Mechanism of Action

The mechanism by which bromo(dipropyl)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can mimic potassium ions, disrupting cellular processes by interfering with potassium channels and transporters. This disruption can lead to cellular toxicity and is the basis for the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thallium(I) bromide (TlBr)
  • Dipropylthallium (C9H19Tl)

Comparison

Bromo(dipropyl)thallane is unique due to the presence of both bromine and dipropyl groups attached to the thallium center. This combination imparts distinct reactivity and properties compared to other thallium compounds. For example, thallium(I) bromide lacks the organic groups, making it less reactive in organic synthesis. Dipropylthallium, on the other hand, does not contain bromine, which limits its reactivity in substitution reactions.

Properties

CAS No.

21648-61-3

Molecular Formula

C6H14BrTl

Molecular Weight

370.46 g/mol

IUPAC Name

bromo(dipropyl)thallane

InChI

InChI=1S/2C3H7.BrH.Tl/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1

InChI Key

BGAJATMIXYRELM-UHFFFAOYSA-M

Canonical SMILES

CCC[Tl](CCC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.